2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a spiro compound characterized by its unique bicyclic structure, which consists of two interconnected rings. This compound exhibits significant rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active compounds. It is identified by the CAS Number 1314965-08-6 and has potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of new materials and chemical processes.
The compound can be sourced from various chemical suppliers and is classified under spiro compounds due to its distinctive spirocyclic structure. It is often used in synthetic organic chemistry for creating complex organic molecules and has been investigated for its biological properties, particularly in relation to enzyme inhibition .
The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride typically involves commercially available reagents. A common synthetic route includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps. This method allows for the efficient formation of the desired spiro compound from readily accessible starting materials .
The synthetic process often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. The use of catalysts may also be employed to facilitate certain steps within the synthesis, such as cyclization reactions that lead to the formation of the spiro structure .
The molecular structure of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride features a bicyclic arrangement where an oxygen atom is integrated into one of the rings. The compound's IUPAC name reflects its complex structure, which can be represented by its InChI code:
The molecular weight of this compound is approximately 191.65 g/mol. Its physical form is typically a white to yellow solid, which should be stored under refrigeration to maintain stability .
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions:
Oxidation: This process often involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of catalysts like Raney nickel.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom using alkyl halides as reagents.
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Mild acidic conditions |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Alkyl halides | Base-catalyzed conditions |
The major products formed from these reactions depend on specific conditions and reagents used, leading to various derivatives that can have distinct biological activities.
The mechanism of action for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride primarily involves its role as an inhibitor of specific enzymes such as fibroblast growth factor receptor 4 (FGFR4) and vanin-1. These enzymes are crucial in various metabolic pathways and cell signaling processes, suggesting that this compound may have therapeutic potential in treating diseases like hepatocellular carcinoma and inflammatory conditions .
The compound is generally classified as a solid with a white to yellow appearance. It should be stored at low temperatures to maintain its stability.
Key chemical properties include:
These properties make it suitable for use in various chemical reactions and applications in medicinal chemistry .
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride has several scientific applications:
Medicinal Chemistry: It has been explored for potential therapeutic uses as an enzyme inhibitor for diseases like hepatocellular carcinoma.
Material Science: The compound serves as a scaffold in the development of new materials and chemical processes.
Antimicrobial Research: It has been utilized in synthesizing bispiroheterocyclic systems with evaluated antimicrobial properties, showcasing potential effectiveness against microbial infections .
The synthesis of 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride centers on innovative spiroannulation techniques that efficiently construct its complex bicyclic architecture. A strategically optimized approach utilizes tetrahydropyran-4-carbonitrile as the foundational building block, which undergoes sequential alkylation with 1-bromo-2-fluoroethane to form the critical spiro junction. This method achieves ring closure through an intramolecular nucleophilic displacement where the secondary amine attacks the fluoroethyl terminus, establishing the azaspiro[4.5]decane framework in a single step [1] [6].
Further refinements have demonstrated that microwave-assisted cyclization significantly accelerates this process, reducing reaction times from 12-18 hours to under 30 minutes while maintaining yields exceeding 75%. The hydrochloride salt is subsequently formed via HCl-mediated crystallization in anhydrous diethyl ether, which enhances purity (>98%) by precipitating inorganic byproducts [6]. Alternative pathways employ Knoevenagel condensation followed by catalytic hydrogenation, though this route suffers from lower diastereoselectivity (∼3:1 dr) .
Table 1: Comparative Analysis of Spirocyclic Scaffold Construction Methods
Methodology | Key Reagents | Yield (%) | Reaction Time | Diastereoselectivity |
---|---|---|---|---|
Fluoroethyl Alkylation | THP-carbonitrile, BrCH₂CH₂F | 78-82% | 0.5 h (MW) | N/A |
Reductive Amination | 4-Oxopiperidine, keto-ester | 65% | 12 h | ∼3:1 dr |
Dieckmann Condensation | Diethyl ester precursor | 58% | 8 h | N/A |
The ring strain engineering inherent in these methods balances kinetic accessibility with thermodynamic stability, enabling gram-scale production crucial for pharmaceutical development. Recent patent literature emphasizes the scaffold's versatility as a conformationally restricted pharmacophore for central nervous system targets, validating these synthetic investments [4] .
Enantiopure 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride synthesis leverages chiral auxiliaries and asymmetric catalysis to overcome the scaffold's inherent stereochemical challenges. The most effective protocol employs a proline-derived catalyst (20 mol%) during the spirocyclization step, inducing axial-to-point chirality transfer that delivers the (R)-enantiomer with 94% ee. This enantioselectivity stems from hydrogen-bond-mediated transition state organization, where the catalyst's carboxylic acid group coordinates with the developing oxazinone carbonyl [6].
For late-stage diversification, dynamic kinetic resolution using immobilized Pseudomonas fluorescens lipase selectively acylates racemic amine intermediates with vinyl acetate in iPr₂O. The unreacted (S)-amine enantiomer (ee >99%) is then cyclized to the target spirocycle, while the acylated derivative undergoes enzymatic hydrolysis for recycling . These methods enable kilogram-scale production of either enantiomer without chromatography, addressing a critical bottleneck in structure-activity relationship (SAR) studies of neurologically active derivatives.
The absolute configuration of these enantiomers profoundly impacts biological activity. For instance, the (R)-enantiomer exhibits 50-fold greater affinity for fatty acid amide hydrolase (FAAH) than its (S)-counterpart, underscoring the therapeutic imperative of asymmetric synthesis .
Solvent-free methodologies significantly enhance the atom economy and environmental footprint of 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride synthesis. A mechanochemical approach employs high-speed ball milling of tetrahydropyran-4-carbonitrile, 1,2-dibromoethane, and potassium carbonate (2:1:3 molar ratio) with zirconia beads. This solid-state reaction completes within 45 minutes, achieving 89% isolated yield by eliminating solvent-mediated decomposition pathways [8].
The hydrochloride salt formation benefits similarly from neat reaction conditions. Gaseous HCl is bubbled directly into molten spirocyclic amine at 80°C, producing stoichiometric crystallization without anti-solvents. This reduces organic waste by 95% compared to traditional ethanolic HCl quenching. Scale-up analyses confirm consistent purity (99.2±0.3%) across 100g batches, validating industrial applicability [8].
Table 2: Environmental and Efficiency Metrics of Solvent-Free vs Conventional Synthesis
Parameter | Solvent-Free Method | Traditional Method | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 2.1 | 32.5 | 94% reduction |
E-Factor | 1.3 | 18.7 | 93% reduction |
Energy Consumption | 0.8 kWh/mol | 15.3 kWh/mol | 95% reduction |
Reaction Yield | 89% | 76% | 13% increase |
Microwave irradiation further enhances energy efficiency in solvent-free cyclizations, reducing thermal gradients that promote epimerization. These green approaches align with pharmaceutical industry demands for sustainable, cost-effective manufacturing [8].
The spirocyclic scaffold serves as a versatile platform for targeted diversification via regioselective functionalization. Patent literature reveals that N-alkylation of the decane nitrogen occurs preferentially under phase-transfer conditions (50% NaOH, Aliquat 336, CH₂Cl₂), generating tertiary amines for neurological applications. Alternatively, carboxamide derivatives form via Schotten-Baumann acylation, where the amine hydrochloride reacts with arylsulfonyl chlorides or heteroaryl carbonyl chlorides in aqueous NaOH/dichloromethane biphasic systems [4] .
For C-3 functionalization, directed ortho-metalation proves effective. Treatment with n-BuLi (-78°C, THF) generates a stabilized α-lithio species that reacts with electrophiles (D₂O, CO₂, alkyl halides). This approach installs deuterium labels for metabolic studies or carboxyl groups for further derivatization without scaffold degradation . Recent innovations employ photoredox-mediated C-H arylation using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ catalyst and aryl diazonium salts, enabling direct introduction of pharmacophores like pyridinyl or fluorophenyl groups at C-7 (yields: 65-78%) [4].
Table 3: Strategic Bond Formation for Structural Diversification
Functionalization Site | Reagents/Conditions | Key Derivatives Generated | Biological Target |
---|---|---|---|
N-8 (Decane nitrogen) | ArSO₂Cl, NaOH/H₂O-CH₂Cl₂ | Arylsulfonamides | NPY5 receptor antagonists |
C-3 (Keto position) | RNH₂, NaBH₃CN/pH 5 buffer | β-Amino alcohols | FAAH inhibitors |
C-7 | ArN₂⁺, [Ir] catalyst, blue LEDs | 7-Arylspirocycles | σ₁ Receptor ligands |
These methodologies enable rapid generation of analogs for bioactivity profiling, with several derivatives progressing to preclinical studies for eating disorders and neuropathic pain [4] . The scaffold's three-dimensional complexity exceeds flat aromatic systems, providing superior vectorality for target engagement.
The synthesis of 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride derivatives employs both solution-phase and solid-phase strategies, each offering distinct advantages for specific applications. Solution-phase synthesis excels in small-scale analog production (<5g), particularly for low-molecular-weight derivatives requiring minimal purification. However, cyclization of linear precursors like ethyl 4-(2-bromoethoxy)piperidine-1-carboxylate in solution faces significant rigidity-induced barriers, with yields plummeting below 20% for sterically hindered systems due to unfavorable conformational preorganization [3] [5].
Solid-phase synthesis circumvents these limitations using chlorotrityl chloride resin (1.0-1.6 mmol/g loading) for stepwise assembly. The resin-bound linear precursor undergoes cyclization at 0.5M concentration, effectively simulating "infinite dilution" conditions that favor macrocyclization. Subsequent cleavage with TFA/DCM (1:99) delivers the spirocycle with 46% yield and >90% purity after precipitation. This approach proves indispensable for synthesizing peptide-spirocycle conjugates, such as Urukthapelstatin A analogs containing the 2-oxa-8-azaspiro[4.5]decan-1-one moiety [3] [5].
Table 4: Synthesis Platform Efficiency Metrics
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Advantage Margin |
---|---|---|---|
Average Cyclization Yield | 46% | 18% | 156% higher |
Purification Time | 15 min | 4 h | 94% reduction |
Maximum Scale | 0.2 mmol | 100 mmol | Solution preferred |
Structural Diversity Access | +++ | + | Solid-phase superior |
The choice between platforms hinges on project objectives: solution-phase suits large-scale API manufacturing, while solid-phase enables rapid exploration of structurally complex hybrids for biological screening. Hybrid approaches are emerging, where solution-synthesized spirocycles undergo on-resin functionalization to access challenging chemical space [3] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1